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Compound of Interest

Compound Name: Decacarbonyldimanganese

Cat. No.: B1676019

Dimanganese decacarbonyl, a yellow crystalline solid, holds a foundational place in
organometallic chemistry.[1][2] Its structure is notable for a direct, unsupported Mn-Mn single
bond, with each manganese atom adopting a pseudo-octahedral geometry coordinated to five
carbonyl (CO) ligands.[1][3] The molecule conforms to the 18-electron rule for each metal
center, contributing to its relative stability as a solid.[1] However, the reactivity of Mn2(CO)1o is
dominated by the chemistry of its metal-metal bond.

The Mn-Mn bond dissociation energy is approximately 151 kJ/mol (~36 kcal/mol), a value
comparable to the energy required for Mn-CO bond cleavage (~160 kJ/mol or ~38 kcal/mol).[1]
This relatively low bond strength is the cornerstone of its utility, allowing for facile homolytic
cleavage under mild energetic input, such as heat or ultraviolet light. This process generates
the highly reactive 17-electron manganese pentacarbonyl radical, *Mn(CO)s, a key
intermediate in a vast array of chemical transformations.[4][5] Understanding the factors that
govern the cleavage and subsequent reactions of this bond is paramount to harnessing its
synthetic potential.

Homolytic Cleavage: The Gateway to Radical
Reactivity

The most characteristic reaction of Mn2(CO)10 is the homolytic cleavage of the Mn-Mn bond,
which can be initiated either photochemically or thermally. This redox-neutral process
generates two manganese-centered radical species, *Mn(CO)s.[1][4]
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Equation 1: Homolytic Cleavage of Mn2(CO)10 Mn2(CO)10 =[A or hv] 2 sMn(CO)s

This equilibrium is fundamental; the 17-electron radical can recombine to reform the parent
dimer or be trapped by other reagents, driving a wide range of chemistry.[1]

Photochemical Cleavage

Irradiation of a Mn2(CO)1o0 solution with near-UV light (typically around 340-405 nm) efficiently
cleaves the Mn-Mn bond.[6][7] This process corresponds to excitation of electrons from the o
bonding and dt orbitals into the o* antibonding orbital of the Mn-Mn bond (o - o* and dmt - o*
transitions), leading to dissociation.[6][7] The quantum yield for Mn-Mn bond cleavage upon UV
irradiation is significant, making photolysis a highly effective method for generating *Mn(CO)s
radicals for applications in polymerization, atom-transfer reactions, and organic synthesis.[5][8]

Reactive Intermediates
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Caption: Homolytic cleavage of Mn2(CO)zo into two *Mn(CO)s radicals.

Thermal Cleavage

Heating Mn2(CO)10 in an inert solvent also induces homolysis of the Mn-Mn bond.[9] Thermal
decomposition studies show that the reaction proceeds via an initial, slow homolytic fission to
form the «+Mn(CO)s radicals, which then either recombine or react further.[9] While effective,
thermal methods can be less selective than photochemical activation, potentially leading to
subsequent decomposition pathways, including the loss of CO ligands, especially at higher
temperatures (>450 K).[10]

Experimental Protocol: Photochemical Generation and
Trapping of eMn(CO)s Radicals
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This protocol describes the generation of +Mn(CO)s radicals and their subsequent trapping with

an alkyl halide, a common method for forming alkyl manganese pentacarbonyl complexes.

Objective: To generate *Mn(CO)s radicals from Mn2(CO)ao via photolysis and form
CHsMn(CO)s by trapping with methyl iodide.

Materials:

Dimanganese decacarbonyl (Mn2(CO)10)

Methyl iodide (CHsl), freshly distilled

Anhydrous, degassed solvent (e.g., hexane or THF)
Schlenk flask or quartz photoreactor

UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut out wavelengths
<300 nm)

Stir plate and magnetic stir bar
Inert gas supply (Argon or Nitrogen)

Infrared (IR) Spectrometer

Procedure:

System Preparation: Assemble the Schlenk flask/photoreactor, ensuring it is clean, dry, and
equipped with a stir bar. Purge the vessel thoroughly with an inert gas. Solutions of
Mn2(CO)10 are air-sensitive and require the use of Schlenk techniques.[1][11]

Reagent Preparation: In the inert atmosphere of a glovebox or under a positive pressure of
inert gas, weigh 100 mg of Mn2(CO)10 and dissolve it in 50 mL of the anhydrous, degassed
solvent within the reaction vessel.

Initial Analysis: Using a gas-tight syringe, carefully extract a small aliquot of the solution and
acquire a baseline IR spectrum. Note the characteristic CO stretching frequencies for
Mnz2(CO)1o (typically around 2046, 2007, and 1983 cm~1).[7]
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e Photolysis: Place the reaction vessel in a cooling bath (to maintain room temperature) and
position the UV lamp approximately 10-15 cm away. Begin stirring and turn on the lamp to
initiate photolysis.

o Addition of Trapping Agent: After 5-10 minutes of irradiation, add a stoichiometric excess
(e.g., 1.5 equivalents) of methyl iodide to the solution via syringe.

» Reaction Monitoring (Self-Validation): Periodically (e.g., every 30 minutes), pause the
irradiation, and carefully extract an aliquot for IR analysis. Successful reaction is indicated by
the disappearance of the Mn2(CO)10 CO bands and the appearance of new, sharp CO
stretching bands characteristic of the CHsMn(CO)s product.

e Completion and Workup: Continue irradiation until the IR spectrum shows that the starting
material has been consumed. The solvent can then be removed under reduced pressure to
yield the crude product, which can be purified by sublimation or crystallization.

Causality: The choice of a UV lamp with a filter is critical. It provides sufficient energy to cleave
the Mn-Mn bond while minimizing side reactions like CO dissociation. Monitoring by IR
spectroscopy provides a direct, real-time validation of the reaction's progress by observing the
unique vibrational signatures of the reactant and product.

Redox Reactivity at the Mn-Mn Bond

The Mn-Mn bond is also susceptible to cleavage by redox agents, leading to the formation of
stable 18-electron manganese(l) or manganese(-l) species. In these reactions, the manganese
atoms change their formal oxidation state from zero.[12][13]

Oxidative Cleavage

Halogens (X2 = Clz, Brz, I2) readily cleave the Mn-Mn bond to yield manganese pentacarbonyl
halides, Mn(CO)sX.[11] This reaction represents a formal oxidation of each manganese atom
from Mn(0) to Mn(l).

Equation 2: Oxidative Cleavage with Halogens Mn2(CO)10 + X2 — 2 Mn(CO)sX

This transformation is a cornerstone for accessing the rich chemistry of Mn(l) carbonyl
complexes, which are precursors to numerous other organometallic compounds.[14]
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Reductive Cleavage

Strong reducing agents, such as sodium amalgam (Na/Hg) or other alkali metals, cleave the
Mn-Mn bond to produce the manganese pentacarbonyl anion, [Mn(CO)s]~.[11][14] In this
process, each manganese atom is formally reduced from Mn(0) to Mn(-I).

Equation 3: Reductive Cleavage with Sodium Mn2(CO)10 + 2 Na — 2 Na[Mn(CO)s]

The resulting salt, sodium pentacarbonylmanganate, is a powerful and versatile nucleophile.
[14] It reacts readily with a wide range of electrophiles (e.qg., alkyl halides, acid chlorides) to
form new manganese-carbon bonds, providing a key synthetic route to complexes like
(CH3)Mn(CO)s and HMn(CO)s.[11][14]

Starting Material

Mn2(CO)10
(Mn oxidation state: 0)

+ X2 (Oxidizing Agent) + 2 Na (Reducing Agent)
- 2e” + 2e”
Products
2 Mn(CO)sX 2 Na*[Mn(CO)s]~
(Mn oxidation state: +1) (Mn oxidation state: -1)

Click to download full resolution via product page

Caption: Redox cleavage of the Mn-Mn bond in Mnz(CO)1o.

Insertion Reactions

While less common than complete cleavage, the Mn-Mn bond can undergo insertion reactions
where an atom or small molecule interposes itself into the metal-metal bond.[15][16] This type
of reaction expands the coordination sphere of the manganese atoms without necessarily
changing their formal oxidation state, leading to bridged dimeric structures. For instance,
reactions with elements like tin have been studied, where fragments can insert into the Mn-Mn

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.chemeurope.com/en/encyclopedia/Dimanganese_decacarbonyl.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9494751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9494751/
https://www.chemeurope.com/en/encyclopedia/Dimanganese_decacarbonyl.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9494751/
https://www.benchchem.com/product/b1676019?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Insertion_reaction
https://pubs.acs.org/doi/pdf/10.1021/ic50042a028
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

bond, though cleavage is also a common outcome.[16] The insertion of a carbene into a metal-
carbon bond is a well-known process, and analogous reactivity, though not as prevalent for the
Mn-Mn bond itself, highlights a potential pathway for more complex transformations.[17][18]

Summary of Reactivity

The reactivity of the Mn-Mn bond in Mn2(CO)1o is diverse and synthetically valuable. The table

below summarizes the primary modes of reaction discussed in this guide.

Ke
Reaction - Primary y o
Reagent(s) Conditions Mechanistic Reference(s)
Type Product(s)
Feature
Homolytic
) None UV irradiation cleavage of
Photochemic )
) (requires (~340-405 *Mn(CO)s Mn-Mn bond [61[7]
al Homolysis )
light) nm) to form 17e~
radicals.
Homolytic
None o cleavage of
Thermal ) Heating in
) (requires ) *Mn(CO)s Mn-Mn bond [9]
Homolysis inert solvent
heat) to form 17e-
radicals.
Oxidation of
o Mn(0) to
Oxidative Halogens Room _
Mn(CO)sX Mn(l) with [11]
Cleavage (Clz, Brz, 12) temperature
bond
scission.
] Reduction of
] Sodium Room
Reductive Mn(0) to Mn(-
amalgam temperature, Na[Mn(CO)s] ) [11][14]
Cleavage 1) with bond
(Na/Hg) THF -
scission.
Conclusion
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The Mn-Mn bond in dimanganese decacarbonyl is not merely a structural feature but the
epicenter of the molecule's chemical reactivity. Its moderate strength allows for controlled
cleavage through photochemical, thermal, and redox pathways, providing access to highly
reactive and synthetically useful manganese-centered radicals and anions. A thorough
understanding of these fundamental reaction modes is essential for leveraging Mn2(CO)10 as a
versatile reagent and catalyst in modern chemistry, from polymer science to the synthesis of
complex organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Dimanganese decacarbonyl - Wikipedia [en.wikipedia.org]

2. Manganese carbonyl | Decacarbonyl dimanganese | Mn2(CQO)10 — Ereztech
[ereztech.com]

e 3. youtube.com [youtube.com]

e 4. oaepublish.com [oaepublish.com]

¢ 5. researchgate.net [researchgate.net]
e 6. pubs.acs.org [pubs.acs.org]

e 7. Red Light-Triggered CO Release from Mn2(CO)10 Using Triplet Sensitization in Polymer
Nonwoven Fabrics - PMC [pmc.nchbi.nlm.nih.gov]

» 8. Coherent Evolution Following Photolysis of Mn2(C0O)10 [opg.optica.org]
e 9. pubs.acs.org [pubs.acs.org]

e 10. pubs.aip.org [pubs.aip.org]

e 11. Dimanganese_decacarbonyl [chemeurope.com]

e 12. quora.com [quora.com]

e 13. brainly.com [brainly.com]

e 14. Manganese Alkyl Carbonyl Complexes: From Iconic Stoichiometric Textbook Reactions
to Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1676019?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Dimanganese_decacarbonyl
https://ereztech.com/manganese-carbonyl-cas-10170-69-1/amp/
https://ereztech.com/manganese-carbonyl-cas-10170-69-1/amp/
https://www.youtube.com/watch?v=ArN641Uhe8g
https://www.oaepublish.com/articles/cs.2023.32
https://www.researchgate.net/publication/299359923_Macromolecular_Design_and_Application_Using_Mn_2_CO_10_Based_Visible_Light_Photoinitiating_Systems
https://pubs.acs.org/doi/10.1021/jacs.7b07427
https://pmc.ncbi.nlm.nih.gov/articles/PMC5668889/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5668889/
https://opg.optica.org/abstract.cfm?uri=up-1994-TuD.14
https://pubs.acs.org/doi/pdf/10.1021/ja00422a020
https://pubs.aip.org/avs/jva/article/30/1/01A112/100631/Thermal-chemistry-of-Mn2-CO-10-during-deposition
https://www.chemeurope.com/en/encyclopedia/Dimanganese_decacarbonyl.html
https://www.quora.com/What-is-the-oxidation-state-of-Mn2-CO-10
https://brainly.com/question/37914945
https://pmc.ncbi.nlm.nih.gov/articles/PMC9494751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9494751/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 15. Insertion reaction - Wikipedia [en.wikipedia.org]
e 16. pubs.acs.org [pubs.acs.org]

e 17. Mechanisms of carbon monoxide insertion reactions: A reality check on carbonylation of
methyl manganese pentacarbonyl - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

e 18. alpha.chem.umb.edu [alpha.chem.umb.edu]

 To cite this document: BenchChem. [Introduction: The Significance of the Mn-Mn Bond].
BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1676019#reactivity-of-the-mn-mn-bond-in-mn-co]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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